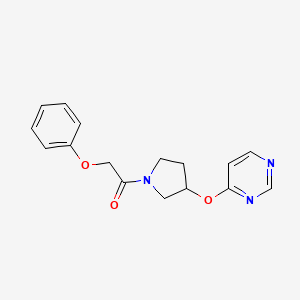

2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(11-21-13-4-2-1-3-5-13)19-9-7-14(10-19)22-15-6-8-17-12-18-15/h1-6,8,12,14H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBUZQSDDJSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrolidine derivative.

Introduction of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where a phenol derivative reacts with the intermediate compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antimicrobial properties. A study showed that the compound demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that modifications to the compound's structure can enhance its efficacy against pathogens.

Anticancer Potential

The anticancer activity of this compound has been explored in vitro. For instance, a study involving human breast cancer cells (MCF-7) reported an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates significant cytotoxicity and potential for development as an anticancer drug.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various thiadiazole derivatives, this compound was evaluated alongside other known antimicrobial agents. The results indicated comparable activity to standard antibiotics against several pathogenic bacteria.

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity and potential for further development as an anticancer drug.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus with low MIC values |

| Anticancer | Significant cytotoxicity in breast cancer cell lines |

| Mechanism | Inhibits enzymes critical for microbial and cancer cell survival |

Industrial Applications

In addition to its medicinal applications, this compound is being investigated for its potential use in developing new materials with enhanced thermal stability or conductivity. The compound's unique chemical structure may allow it to serve as a building block in synthesizing more complex molecules with desirable properties.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. Indapyrophenidone (1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone)

- Structure: Shares the pyrrolidin-1-yl-ethanone backbone but replaces the phenoxy and pyrimidinyloxy groups with a dihydroindenyl and phenyl group.

- Applications: Classified as a cathinone-derived NPS, highlighting the role of pyrrolidine-ethanone frameworks in psychoactivity .

b. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure: Contains a pyridine ring with methoxy and pyrrolidinyl groups, differing from the target compound’s pyrimidine and phenoxy substituents.

- Key Differences: Pyridine vs. pyrimidine alters electronic properties; methoxy groups may enhance solubility compared to the phenoxy group.

- Commercial Availability : Marketed as a research chemical (CAS: 1228666-50-9, M.W. 352.52) .

c. 2-Phenyl-1-(pyridin-2-yl)ethanone

- Structure: Features a phenyl and pyridinyl group directly attached to ethanone, lacking the pyrrolidine ring.

Analytical Characterization

- Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for identifying pyrrolidine-ethanone derivatives, as demonstrated for indapyrophenidone .

- Differentiation : The pyrimidinyloxy group would produce distinct NMR signals (e.g., deshielded protons due to electron withdrawal) compared to pyridine or phenyl analogs .

Data Table: Key Structural and Commercial Attributes of Analogs

Research Findings and Implications

- NPS Potential: Pyrrolidine-ethanone derivatives like indapyrophenidone are linked to stimulant effects, suggesting the target compound may share similar risks if misused .

- Synthetic Feasibility : Adapting Fridel-Crafts alkylation could streamline production, though substituent compatibility requires verification .

Biological Activity

2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a compound of interest due to its unique structural features, including a pyrrolidine ring, a pyrimidine moiety, and a phenoxy group. This compound has shown potential in various biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₃ |

| Molecular Weight | 299.32 g/mol |

| CAS Number | 2034556-84-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Enzyme Inhibition

Research indicates that compounds with similar structures have been evaluated for their ability to inhibit various enzymes. For instance, pyrimidine derivatives have shown significant inhibitory effects on cancer-related enzymes, suggesting that this compound may exhibit similar properties .

Case Study 1: Enzyme Interaction

A study investigated the interaction of similar pyrimidine-containing compounds with enzymes involved in cancer metabolism. The results indicated that these compounds could effectively inhibit enzyme activity, leading to reduced tumor growth in vitro. The mechanism involved direct binding to the enzyme's active site, which aligns with the expected behavior of this compound based on its structure .

Case Study 2: Receptor Modulation

Another study focused on receptor modulation by phenoxy-containing compounds. It was found that these compounds could act as antagonists at specific receptors, leading to altered signaling pathways associated with cell proliferation and survival. This suggests that this compound may also have similar effects on cellular signaling networks .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | Pyridine instead of Pyrimidine | Anticancer properties observed |

| 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | Isopropyl phenoxy group | Enzyme inhibition and receptor modulation |

Q & A

Basic: What are the common synthetic routes for 2-Phenoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine and pyrimidine rings. Key steps include:

- Etherification : Coupling phenoxy groups to the pyrrolidine ring under nucleophilic conditions, often using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., using tert-butyldimethylsilyl) to prevent side reactions during pyrimidinyloxy attachment .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Optimization focuses on temperature control (40–80°C), solvent selection (DMF for solubility, THF for mild conditions), and catalyst use (e.g., Pd for cross-coupling) to improve yields (typically 50–70%) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidinyloxy protons at δ 8.2–8.5 ppm) and confirms regiochemistry .

- IR Spectroscopy : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) groups .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between phenoxy and pyrimidine rings, critical for understanding steric effects .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~383) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies often arise from assay variability or structural analogs. Strategies include:

- Dose-Response Validation : Re-test activity across concentrations (e.g., 1–100 µM) in standardized assays (e.g., kinase inhibition) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Structural Comparisons : Compare with analogs (e.g., pyrazine vs. pyrimidine derivatives) to isolate pharmacophore contributions .

Advanced: What mechanistic hypotheses explain its interaction with biological targets?

Answer: The compound’s pyrrolidine-pyrimidine scaffold suggests:

- Kinase Inhibition : Pyrimidine mimics ATP’s adenine, competing for binding in kinases (e.g., EGFR, VEGFR) .

- Receptor Modulation : The phenoxy group may engage hydrophobic pockets in GPCRs or nuclear receptors .

- Covalent Binding : Electrophilic ketone groups could form Schiff bases with lysine residues in enzymes .

In silico docking (e.g., AutoDock) and mutagenesis studies are recommended to validate these hypotheses .

Basic: How do structural features influence its physicochemical properties?

Answer:

- Solubility : Low aqueous solubility due to hydrophobic phenoxy/pyrimidine groups; DMSO or PEG-based vehicles are often required .

- LogP : Predicted ~2.5 (via ChemDraw), indicating moderate membrane permeability .

- Stability : Susceptible to hydrolysis at the ethanone group under acidic/alkaline conditions; stability studies in pH 7.4 buffer are advised .

Advanced: What strategies address low yields in the final coupling step?

Answer:

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts for Suzuki-Miyaura couplings or Cu(I) for Ullmann reactions .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .

- Protecting Groups : Use Boc or Fmoc groups to prevent pyrrolidine ring side reactions .

Basic: What are its primary applications in drug discovery?

Answer:

- Lead Optimization : Serve as a scaffold for anti-cancer agents (e.g., kinase inhibitors) or anti-inflammatory drugs .

- Probe Development : Study target engagement in cellular pathways (e.g., MAPK/ERK) via fluorescence tagging .

- Metabolic Studies : Investigate CYP450 interactions using liver microsomes .

Advanced: How can researchers validate its selectivity across related targets?

Answer:

- Panel Screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

- Cryo-EM/Co-crystallization : Resolve binding modes with high-resolution structural data .

- CRISPR Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.